molecular formula C14H27AuF6NO4PS2 B8116763 Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Cat. No.: B8116763
M. Wt: 679.4 g/mol
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide is an organogold compound of significant interest in synthetic and medicinal chemistry research. This complex pairs a sterically hindered tri-tert-butylphosphine (P t Bu₃) ligand, known for its strong electron-donating properties and utility in catalysis , with a gold(I) center coordinated by the bis(trifluoromethylsulfonyl)imide (TFSI or NTf₂) anion. The NTf₂ anion is a weakly coordinating counterion , which enhances the solubility and reactivity of the cationic gold-phosphine complex, making it an excellent precursor for catalytic applications. Gold(I) complexes incorporating the tri-tert-butylphosphine ligand have demonstrated notable biological activity, showing very strong in vitro cytotoxic effects against various human cancer cell lines, such as A549 (lung), MCF7 (breast), and HeLa (cervical) cancers, with activity in some cases surpassing that of cisplatin . The primary value of this reagent lies in its role as a potent and selective catalyst for a wide range of organic transformations, including the catalytic rearrangement of alkynes and the activation of π-systems toward nucleophilic attack. Researchers utilize this complex to develop new synthetic methodologies due to the favorable properties imparted by the ligand set: the electron-rich and sterically bulky phosphine stabilizes the gold center and influences both the reactivity and selectivity of the catalytic cycle . This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27AuF6NO4PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Coupling Method

The most efficient route, described in patent CN109553639B, utilizes calcium phosphide (Ca₃P₂) , bromo-tert-butane , and nickel diacetylacetonate in tetrahydrofuran (THF):

Procedure :

  • Under argon, Ca₃P₂ (1 mol), bromo-tert-butane (8–9 mol), and Ni(acac)₂ (0.01–0.05 mol) are combined in THF.

  • The mixture is heated to 60–80°C for 10–12 hours.

  • Reaction quenching with water, followed by extraction and vacuum distillation, yields P(tBu)₃ with 92–95% purity and >90% yield .

Advantages :

  • Scalable to multi-molar batches.

  • Avoids hazardous Grignard reagents used in alternative methods.

Preparation of Bis(trifluoromethylsulfonyl)imide (TFSI⁻) Salts

Quaternary Ammonium Intermediate Route

Patent CN101456832A details a two-step process:

  • Formation of quaternary ammonium-TFSI :

    • Trifluoromethanesulfonyl fluoride (CF₃SO₂F) reacts with liquid ammonia and organic amines (e.g., triethylamine) in nonpolar solvents (e.g., dichloromethane).

    • Distillation removes solvents, yielding solid [(R₃NH)TFSI].

  • Metal salt metathesis :

    • The ammonium salt reacts with alkali metal oxides (e.g., LiOH) in aqueous solution.

    • Vacuum dehydration (40–80°C, 10–1000 Pa) and drying yield LiTFSI or analogous salts with >99% purity .

Assembly of Au(I) Complex

Ligand Substitution and Metathesis

The final complex is synthesized via ligand exchange and anion metathesis , adapted from methodologies in homogeneous gold catalysis:

Step 1: Formation of [Au(P(tBu)₃)Cl]

  • AuCl (1 mmol) and P(tBu)₃ (1.05 mmol) are stirred in dichloromethane under nitrogen.

  • The reaction completes within 1 hour at 25°C, yielding a colorless solution.

Step 2: Anion Exchange with AgTFSI

  • AgTFSI (1.2 mmol) is added to [Au(P(tBu)₃)Cl], precipitating AgCl.

  • After filtration, solvent removal under vacuum (10–100 Pa) yields tri-tert-butylphosphine gold(I) TFSI as a white solid.

Optimization Notes :

  • Stoichiometry : A 20% excess of AgTFSI ensures complete anion exchange.

  • Solvent Choice : Dichloromethane minimizes side reactions due to its low coordinating ability.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H/¹³C NMR : Absence of Au-Cl peaks (δ 0 ppm) confirms successful metathesis.

  • Mass Spectrometry : ESI-MS shows [M-TFSI]⁺ peaks at m/z 463.1 (calc. for C₁₂H₂₇PAu⁺).

Purity and Yield Metrics

StepPurity (%)Yield (%)
P(tBu)₃ synthesis92–95>90
TFSI⁻ salt>9985–90
Au(I) complex9880–85

Chemical Reactions Analysis

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Catalytic Activity

  • Gold(I) NTf₂⁻: Exhibits unparalleled catalytic efficiency in π-bond activation (e.g., cyclopropanation, hydroamination) due to the Au(I) center’s electrophilicity and ligand steric effects. Achieves turnover frequencies (TOFs) >10⁴ h⁻¹ in alkyne hydration .
  • Li-TFSI : Lacks catalytic activity; functions as a charge carrier or dopant. Used in perovskite solar cells to enhance hole mobility .
  • FK209: Acts as a redox shuttle in DSSCs, enabling electron regeneration with minimal overpotential .

Industrial Relevance

  • Gold(I) NTf₂⁻ is preferred in pharmaceutical synthesis for its selectivity and low catalyst loadings (typically 0.1–1 mol%) .
  • Methyltrioctylammonium NTf₂⁻ is utilized in CO₂ separation processes due to its high gas absorption capacity .

Research Findings and Limitations

  • Gold(I) NTf₂⁻ : While highly effective, its cost (≈$500/g) limits large-scale industrial use. Research is ongoing to develop recyclable versions via supported catalysts .
  • Li-TFSI : Despite widespread adoption in solar cells, its hygroscopic nature accelerates perovskite degradation, necessitating encapsulation .
  • Triethylsulfonium NTf₂⁻ : Emerging as a high-performance lubricant for extreme temperatures, but long-term corrosion data are lacking .

Biological Activity

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide (commonly referred to as Au(I)–P(t-Bu)3–NTf2) is a gold complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, characterization, and biological efficacy of this compound, focusing on its anticancer properties and catalytic applications.

Synthesis and Characterization

The synthesis of Au(I)–P(t-Bu)3–NTf2 involves the coordination of tri-tert-butylphosphine with gold(I) ions and bis(trifluoromethylsulfonyl)imide as the counterion. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray diffraction have been utilized to confirm the structure and purity of the synthesized complex .

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of gold(I) complexes containing tri-tert-butylphosphine against various cancer cell lines. Notably, a study assessed the in vitro cytotoxicity of gold(I) complexes against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that these complexes exhibited strong cytotoxic effects, particularly against HeLa cells, with IC50 values indicating superior efficacy compared to cisplatin, a widely used anticancer drug .

Cell Line IC50 (µM) Comparison to Cisplatin
A5495.2More effective
MCF74.8More effective
HeLa3.6More effective

The mechanism underlying the anticancer activity of Au(I)–P(t-Bu)3–NTf2 is believed to involve the induction of apoptosis in cancer cells. The complex interacts with cellular components leading to oxidative stress and disruption of mitochondrial function . Additionally, the phosphine ligand may enhance the stability and reactivity of the gold center, facilitating interaction with biomolecules.

Catalytic Applications

Beyond its biological activity, Au(I)–P(t-Bu)3–NTf2 has shown promise as a catalyst in organic reactions. Its unique electronic properties allow it to effectively catalyze hydrofunctionalization reactions involving alkynes and alkenes. The catalytic efficiency is influenced by the ligand-anion combination, with NTf2− proving to be particularly effective .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated two new gold(I) complexes derived from tri-tert-butylphosphine. These complexes were found to exhibit potent cytotoxicity against multiple cancer cell lines, highlighting their potential as novel anticancer agents .

Case Study 2: Catalytic Performance

In a comparative study involving various phosphine ligands, Au(I)–P(t-Bu)3–NTf2 demonstrated superior catalytic activity in hydroamination reactions. The results indicated that this complex could facilitate reactions under mild conditions, making it a valuable tool in synthetic chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing Tri-tert-butylphosphine Gold(I) Bis(trifluoromethylsulfonyl)imide with high purity?

The compound is typically synthesized via ligand exchange reactions. A common method involves reacting a gold(I) precursor (e.g., AuCl) with tri-tert-butylphosphine in an inert solvent, followed by anion metathesis with bis(trifluoromethylsulfonyl)imide (NTf2) salts. Purification is achieved through recrystallization or column chromatography. Characterization requires elemental analysis, 31^{31}P NMR (to confirm ligand coordination), and X-ray crystallography to verify the structure. Purity is further validated by thermal analysis (TGA/DSC) to assess decomposition profiles .

Q. How does the steric bulk of tri-tert-butylphosphine influence the catalytic activity of this complex in alkyne activation?

The tri-tert-butylphosphine ligand provides steric protection around the gold(I) center, preventing aggregation and stabilizing reactive intermediates. This steric bulk enhances selectivity in alkyne activation by restricting substrate access to specific coordination geometries. For example, in cycloisomerization reactions, this ligand design minimizes side reactions (e.g., dimerization) while promoting regioselective bond formation. Comparative studies with smaller ligands (e.g., triphenylphosphine) show reduced turnover numbers due to catalyst instability .

Q. What standard characterization protocols confirm the structural integrity of this gold complex post-synthesis?

Key techniques include:

  • 31^{31}P NMR : To verify ligand coordination (δ ~40–50 ppm for tri-tert-butylphosphine-Au(I)).
  • X-ray crystallography : Resolves bond lengths and angles (Au–P typically ~2.3 Å).
  • Elemental analysis : Validates stoichiometry (C, H, N, S content).
  • ESI-MS : Confirms molecular ion peaks ([M+^+] or [M–NTf2^-]). Discrepancies in Au content (e.g., ±0.6% Au assay) may indicate impurities, requiring iterative recrystallization .

Advanced Research Questions

Q. How can spectroscopic or computational methods resolve contradictions in proposed catalytic mechanisms involving this complex?

Conflicting mechanistic proposals (e.g., inner-sphere vs. outer-sphere pathways) require:

  • In situ 13^{13}C NMR : Tracks substrate coordination during catalysis.
  • X-ray absorption spectroscopy (XAS) : Probes oxidation state and coordination geometry of Au(I) under reaction conditions.
  • DFT calculations : Models relativistic effects (critical for Au’s 5d orbitals) and transition states. For example, relativistic DFT revealed that Au(I) stabilizes carbene intermediates in alkyne cyclopropanation, contradicting earlier carbocation-based mechanisms .

Q. How does the NTf2 counterion affect solubility and stability compared to other anions (e.g., OTf−^-− or BF4−^-−)?

The NTf2 anion enhances solubility in polar aprotic solvents (e.g., dichloromethane, THF) due to its low lattice energy and high charge delocalization. In contrast, OTf^- forms stronger ion pairs, reducing catalytic turnover. Stability studies (via TGA) show NTf2-based complexes decompose at ~250°C, outperforming BF4^- analogs (~180°C). Solvent compatibility can be further tuned using COSMO-RS simulations to predict solubility parameters .

Q. What strategies mitigate catalyst deactivation in prolonged reactions?

Deactivation pathways (e.g., ligand dissociation or Au nanoparticle formation) are addressed by:

  • Additives : Silver salts (AgNTf2) scavenge free ligands, stabilizing the Au(I) center.
  • Solvent optimization : Low-donor solvents (e.g., toluene) reduce ligand displacement.
  • Ligand tuning : Bulkier phosphines (e.g., tricyclohexylphosphine) improve thermal stability but may reduce activity. Kinetic studies using stopped-flow IR can identify deactivation thresholds .

Comparative Analysis Table: Key Catalytic Properties

PropertyTri-tert-butylphosphine Au(I) NTf2Triphenylphosphine Au(I) OTfReference
Turnover Number (TON)104^4–105^5103^3–104^4
Thermal Stability (°C)250180
Solubility in CH2_2Cl2_2HighModerate
Selectivity in Cyclization>95%70–80%

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